molecular formula C22H30N6O B4456877 N-(3,5-Dimethylphenyl)-4-[6-methyl-2-(pyrrolidin-1-YL)pyrimidin-4-YL]piperazine-1-carboxamide

N-(3,5-Dimethylphenyl)-4-[6-methyl-2-(pyrrolidin-1-YL)pyrimidin-4-YL]piperazine-1-carboxamide

Cat. No.: B4456877
M. Wt: 394.5 g/mol
InChI Key: STNQVYAHGIBIPY-UHFFFAOYSA-N
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Description

N-(3,5-Dimethylphenyl)-4-[6-methyl-2-(pyrrolidin-1-YL)pyrimidin-4-YL]piperazine-1-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring, a pyrimidine ring, and a dimethylphenyl group. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-Dimethylphenyl)-4-[6-methyl-2-(pyrrolidin-1-YL)pyrimidin-4-YL]piperazine-1-carboxamide typically involves multiple steps, starting with the preparation of the core piperazine ring. This is followed by the introduction of the pyrimidine and dimethylphenyl groups through a series of nucleophilic substitution and coupling reactions. Common reagents used in these reactions include pyrrolidine, methyl iodide, and various catalysts to facilitate the coupling processes.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Advanced techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-Dimethylphenyl)-4-[6-methyl-2-(pyrrolidin-1-YL)pyrimidin-4-YL]piperazine-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated compounds, acids, and bases.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

N-(3,5-Dimethylphenyl)-4-[6-methyl-2-(pyrrolidin-1-YL)pyrimidin-4-YL]piperazine-1-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,5-Dimethylphenyl)-4-[6-methyl-2-(pyrrolidin-1-YL)pyrimidin-4-YL]piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,5-Dimethylphenyl)-4-methoxybenzamide
  • N-(2,5-Dimethylphenyl)-4-methoxybenzamide
  • 2,4-Dichloro-N-(3,5-dimethylphenyl)benzamide

Uniqueness

N-(3,5-Dimethylphenyl)-4-[6-methyl-2-(pyrrolidin-1-YL)pyrimidin-4-YL]piperazine-1-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-4-(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N6O/c1-16-12-17(2)14-19(13-16)24-22(29)28-10-8-26(9-11-28)20-15-18(3)23-21(25-20)27-6-4-5-7-27/h12-15H,4-11H2,1-3H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STNQVYAHGIBIPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)N2CCN(CC2)C3=NC(=NC(=C3)C)N4CCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3,5-Dimethylphenyl)-4-[6-methyl-2-(pyrrolidin-1-YL)pyrimidin-4-YL]piperazine-1-carboxamide
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N-(3,5-Dimethylphenyl)-4-[6-methyl-2-(pyrrolidin-1-YL)pyrimidin-4-YL]piperazine-1-carboxamide
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N-(3,5-Dimethylphenyl)-4-[6-methyl-2-(pyrrolidin-1-YL)pyrimidin-4-YL]piperazine-1-carboxamide
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N-(3,5-Dimethylphenyl)-4-[6-methyl-2-(pyrrolidin-1-YL)pyrimidin-4-YL]piperazine-1-carboxamide
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N-(3,5-Dimethylphenyl)-4-[6-methyl-2-(pyrrolidin-1-YL)pyrimidin-4-YL]piperazine-1-carboxamide
Reactant of Route 6
N-(3,5-Dimethylphenyl)-4-[6-methyl-2-(pyrrolidin-1-YL)pyrimidin-4-YL]piperazine-1-carboxamide

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